3,5-Difluorophenylboronic acid mida ester
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Overview
Description
3,5-Difluorophenylboronic acid mida ester is a boron-containing heterocyclic compound. It is characterized by the presence of a dioxazaborocane ring, which is a six-membered ring containing oxygen, nitrogen, and boron atoms. The compound also features a difluorophenyl group and a methyl group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluorophenylboronic acid mida ester typically involves the formation of the dioxazaborocane ring through a series of reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and reaction conditions to ensure high yield and purity. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluorophenylboronic acid mida ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of difluorophenyl derivatives.
Scientific Research Applications
3,5-Difluorophenylboronic acid mida ester has several scientific research applications:
Biology: It may be used in the development of boron-containing drugs or as a probe for studying biological systems.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of boron-based therapeutics.
Industry: It can be used in the production of advanced materials, such as polymers and catalysts, due to its boron content and reactivity.
Mechanism of Action
The mechanism of action of 3,5-Difluorophenylboronic acid mida ester involves its interaction with molecular targets through its boron-containing moiety. Boron atoms can form stable covalent bonds with various biomolecules, influencing their activity and function. The compound may also participate in electron transfer reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-(2,5/3,5-Difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones: These compounds share the difluorophenyl group and exhibit similar reactivity in organic synthesis.
3-(3,5-Difluorophenyl)propionic acid: This compound also contains the difluorophenyl group and is used in various chemical transformations.
Uniqueness
3,5-Difluorophenylboronic acid mida ester is unique due to its dioxazaborocane ring structure, which imparts distinct chemical properties and reactivity. The presence of boron, oxygen, and nitrogen atoms in the ring allows for diverse chemical interactions and applications in various fields.
Properties
IUPAC Name |
2-(3,5-difluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BF2NO4/c1-15-5-10(16)18-12(19-11(17)6-15)7-2-8(13)4-9(14)3-7/h2-4H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGOUPNBIOBOLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BF2NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.01 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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